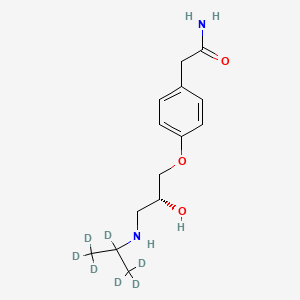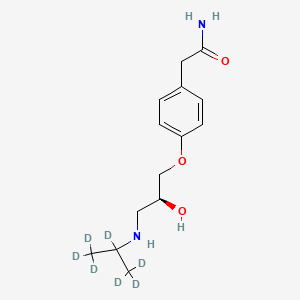
D-Ribose-2,3,4,5-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose-2,3,4,5-13C4: is a stable isotope-labeled compound of ribose, a naturally occurring pentose sugar. The compound is labeled with carbon-13 at the 2, 3, 4, and 5 positions, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Mécanisme D'action
Target of Action
D-Ribose-2,3,4,5-13C4, also known as D-[2,3,4,5-13C4]Ribose, is a stable isotope-labeled compound . It is primarily used in research settings, particularly in proteomics research
Mode of Action
It is known that ribose, the base molecule of this compound, plays a crucial role in various biological processes, including energy metabolism and nucleic acid synthesis . The 13C4 label allows for the tracking of the compound in metabolic pathways.
Biochemical Pathways
This compound is likely involved in the same biochemical pathways as ribose. Ribose is a key component of adenosine triphosphate (ATP), the primary energy carrier in cells, and ribonucleic acids (RNA). The 13C4 label can be used to trace the metabolic fate of ribose in these pathways .
Result of Action
As a stable isotope-labeled compound, it is primarily used in research settings to track the metabolic fate of ribose .
Action Environment
It is known that the compound should be stored at room temperature away from light and moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-2,3,4,5-13C4 typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using microorganisms that have been fed with carbon-13 labeled substrates. This process results in the production of ribose with carbon-13 atoms incorporated at specific positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically modified microorganisms that are optimized for high yield and efficiency. The fermentation broth is then subjected to various purification steps to isolate the labeled ribose .
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribose-2,3,4,5-13C4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving ribose .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in this compound under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ribonic acid, while reduction can produce ribitol .
Applications De Recherche Scientifique
Chemistry: D-Ribose-2,3,4,5-13C4 is widely used in NMR spectroscopy to study the structure and dynamics of ribose-containing molecules. The carbon-13 labeling allows for detailed analysis of the ribose moiety in various chemical environments .
Biology: In biological research, this compound is used to trace metabolic pathways and study the role of ribose in cellular processes. It is particularly useful in studying the pentose phosphate pathway and nucleotide biosynthesis .
Medicine: this compound has potential clinical applications in the treatment of conditions such as congestive heart failure and diabetes. It is used to study the effects of ribose supplementation on cellular energy levels and metabolic function .
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a tracer in environmental studies .
Comparaison Avec Des Composés Similaires
- D-[1-13C]Ribose
- D-[2-13C]Ribose
- D-[3-13C]Ribose
- D-[4-13C]Ribose
- D-[5-13C]Ribose
Uniqueness: D-Ribose-2,3,4,5-13C4 is unique due to its multiple carbon-13 labels, which provide more detailed information in NMR studies compared to singly labeled ribose compounds. This makes it particularly valuable for studying complex biochemical processes and metabolic pathways .
Propriétés
IUPAC Name |
(3R,4R,5R)-(3,4,5,6-13C4)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-OCBIYWEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H]([13C@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
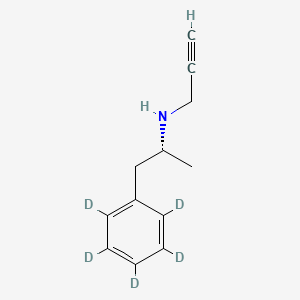


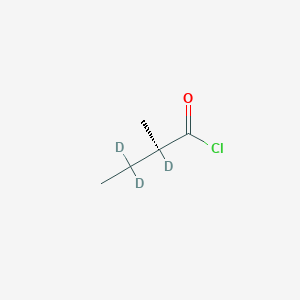
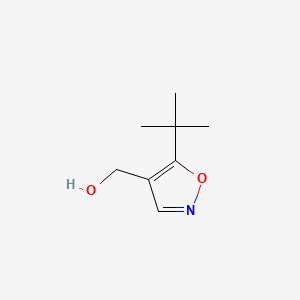
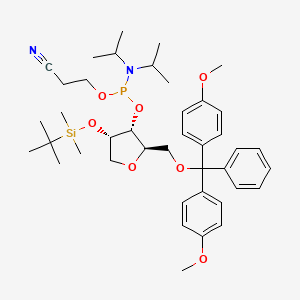

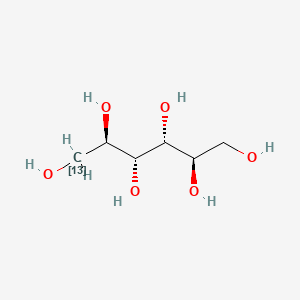

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

